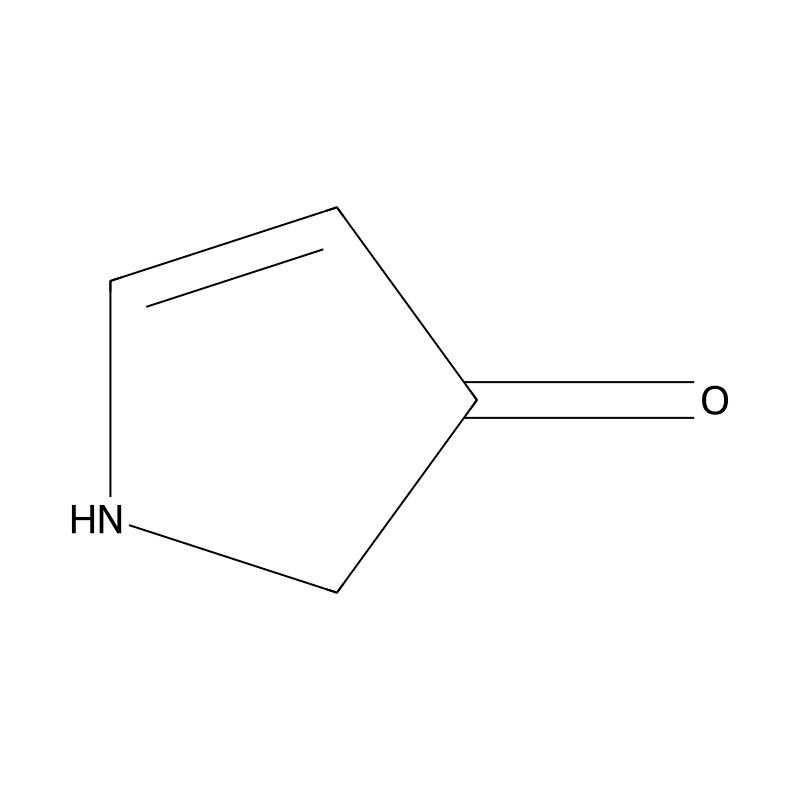

1H-Pyrrol-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1H-Pyrrol-3(2H)-one is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and a carbonyl group. Its structure can be described as a pyrrole derivative where the nitrogen atom is part of the ring, and the carbonyl group is positioned at the 3rd carbon of the ring. This compound exhibits a wide range of chemical properties due to its unique structure, making it an important building block in organic synthesis and medicinal chemistry.

- Aldol Condensation: This reaction involves the formation of β-hydroxy carbonyl compounds through the reaction of aldehydes or ketones with themselves or with other carbonyl compounds. In the context of 1H-pyrrol-3(2H)-ones, this reaction can lead to the formation of more complex structures.

- Benzilic Acid Rearrangement: This rearrangement transforms α-hydroxy acids into α-hydroxy ketones, which can further react to form 1H-pyrrol-3(2H)-ones when combined with appropriate substrates like 2,3-diketoesters .

- Cycloaddition Reactions: 1H-Pyrrol-3(2H)-ones can undergo cycloaddition reactions, which are valuable for synthesizing larger polycyclic structures. These reactions often involve [4+2] or [8+2] cycloadditions, leading to diverse derivatives .

1H-Pyrrol-3(2H)-ones exhibit significant biological activities, including:

- Antimicrobial Properties: Various derivatives of 1H-pyrrol-3(2H)-one have shown efficacy against bacterial and fungal pathogens, making them potential candidates for antibiotic development.

- Anticancer Activity: Some studies suggest that certain substituted 1H-pyrrol-3(2H)-ones can inhibit cancer cell proliferation, indicating their potential use in cancer therapy .

- Neuroprotective Effects: Research has indicated that these compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Several methods have been developed for synthesizing 1H-pyrrol-3(2H)-ones:

- Asymmetric Synthesis from 2,3-Diketoesters: A notable method involves a two-step process combining aldol condensation with benzilic acid rearrangement, yielding high enantiomeric excess (up to 99%) of the product .

- Three-Component Reactions: Recent advancements have introduced efficient one-pot reactions involving 2,3-diketo esters, amines, and ketones to synthesize these compounds in a straightforward manner .

- Cycloaddition Strategies: Cycloaddition reactions utilizing various reagents can also lead to the formation of 1H-pyrrol-3(2H)-one derivatives.

The applications of 1H-pyrrol-3(2H)-ones are diverse and include:

- Pharmaceuticals: Due to their biological activities, they are explored as potential drugs for treating infections and cancer.

- Agricultural Chemicals: Their antimicrobial properties make them suitable candidates for developing agrochemicals.

- Material Science: These compounds are being investigated for their utility in creating novel materials with specific electronic or optical properties.

Interaction studies involving 1H-pyrrol-3(2H)-ones often focus on their binding affinities and mechanisms of action against biological targets. For instance:

- Enzyme Inhibition: Some derivatives have been studied for their ability to inhibit key enzymes involved in metabolic pathways, which is crucial for drug design .

- Receptor Binding Studies: Investigations into how these compounds interact with specific receptors can provide insights into their therapeutic potential.

Several compounds share structural similarities with 1H-pyrrol-3(2H)-one, each exhibiting unique properties:

| Compound Name | Structure Similarity | Notable Properties |

|---|---|---|

| 2-Pyrrolidinone | Similar ring structure | Used in pharmaceuticals and as solvents |

| 4-Hydroxy-1-pyridinone | Contains nitrogen | Exhibits antioxidant properties |

| 5-Methylpyrrole | Substituted pyrrole | Known for its role in natural products |

Uniqueness of 1H-Pyrrol-3(2H)-one

The distinct positioning of the carbonyl group at the 3rd position of the pyrrole ring gives 1H-pyrrol-3(2H)-one unique reactivity compared to its analogs. This positioning influences its biological activity and makes it a versatile intermediate in organic synthesis.

The study of pyrrole derivatives dates to the mid-19th century, when pyrrole itself was first isolated from coal tar and bone oil. Early investigations focused on its aromatic properties and reactivity, culminating in the development of foundational synthetic methods such as the Paal-Knorr synthesis, which enabled the preparation of substituted pyrroles from 1,4-diketones and ammonia. These efforts laid the groundwork for exploring more complex pyrrole-based systems, including 1H-pyrrol-3(2H)-one.

The evolution of 1H-pyrrol-3(2H)-one synthesis reflects broader trends in heterocyclic chemistry. Initial routes relied on multi-step processes involving condensation reactions, such as the cyclization of succinaldehyde with ammonia. However, these methods often suffered from low yields and limited functional group tolerance. The advent of catalytic approaches in the late 20th century marked a turning point. For example, transition metal-catalyzed reactions enabled the efficient construction of pyrrolinones from α-keto amides and alkynes. These advances not only improved accessibility to the core scaffold but also facilitated the exploration of its pharmacological potential.

Key Milestones in Pyrrole Derivative Synthesis

Modern synthetic strategies emphasize sustainability and precision. Green chemistry principles, such as solvent-free conditions and microwave-assisted reactions, have been applied to pyrrolinone synthesis, reducing waste and energy consumption. Additionally, one-pot methodologies, like the trifluoroacetic acid-mediated three-component reaction of 2,3-diketo esters, amines, and ketones, allow rapid assembly of diverse 1H-pyrrol-3(2H)-one derivatives. These innovations underscore the scaffold’s adaptability to evolving synthetic paradigms.

Role of 1H-Pyrrol-3(2H)-one as a Privileged Scaffold in Medicinal Chemistry

The term “privileged scaffold” denotes molecular frameworks capable of binding multiple biological targets. 1H-Pyrrol-3(2H)-one exemplifies this concept due to its structural rigidity, hydrogen-bonding capacity, and compatibility with bioisosteric replacement. Its planar aromatic system and ketone group enable interactions with enzymatic active sites, while substituents at the 2-, 4-, and 5-positions modulate selectivity and potency.

Anticancer Applications

1H-Pyrrol-3(2H)-one derivatives have shown promise as tubulin polymerization inhibitors, a mechanism critical for anticancer activity. For instance, 3-aroyl-1-arylpyrrole derivatives disrupt microtubule dynamics by binding to the colchicine site, effectively suppressing proliferation in multidrug-resistant cancer cell lines. The scaffold’s ability to maintain planar geometry while accommodating bulky substituents enhances its affinity for hydrophobic binding pockets, a feature exploited in kinase inhibitor design.

Enzyme Inhibition and Peptidomimetics

The scaffold’s hydrogen-bonding profile mimics peptide backbones, making it ideal for peptidomimetic applications. 3,5-Linked polypyrrolinones adopt extended conformations that replicate β-strand and β-sheet structures, enabling inhibition of proteases like renin and matrix metalloproteinases. This mimicry extends to disrupting protein-protein interactions, as seen in compounds targeting the Hedgehog signaling pathway, where pyrrolinones reduce luciferase activity in cellular assays.

Representative Medicinal Applications of 1H-Pyrrol-3(2H)-one Derivatives

Synthetic Accessibility and Diversity

The scaffold’s synthetic versatility further solidifies its medicinal relevance. Copper-catalyzed cyclizations, for example, yield alkylidene pyrrolinones with high stereocontrol, enabling the rapid generation of compound libraries. Similarly, palladium-mediated hydrogenation methods provide efficient routes to fluorinated derivatives, expanding bioavailability and metabolic stability. These advances ensure that 1H-pyrrol-3(2H)-one remains at the forefront of rational drug design.

Molecular Docking Studies with Class I HDAC Isoforms

Molecular docking investigations have revealed that 1H-Pyrrol-3(2H)-one derivatives demonstrate preferential binding to Class I histone deacetylase isoforms, particularly HDAC1 and HDAC2 [1] [2] [3]. The hydroxamic acid zinc-binding group, when incorporated into pyrrolidinone-based structures, establishes critical metal coordination interactions with the catalytic zinc ion in the active site [1] [4].

Computational docking studies using the Molegro Virtual Docker software have identified binding scores of 75.4 for the highest-ranked pose, indicating strong protein-ligand interactions [4]. The molecular recognition involves hydrogen bonding between the carbonyl oxygen of the pyrrolidinone ring and key amino acid residues, specifically Phe198 in HDAC1 [2]. Additional stabilizing interactions include hydrophobic contacts with Phe105, Phe210, and Leu276 in HDAC2, while the zinc-binding motif coordinates with His146 and Tyr308 [4].

The binding affinity profiles demonstrate remarkable selectivity, with IC50 values ranging from 0.13 to 0.31 μM for HDAC1, compared to significantly reduced activity against HDAC8 (IC50 > 100 μM) [5]. This selectivity pattern suggests that structural features of the pyrrolidinone scaffold contribute to isoform-specific recognition within the HDAC active site cavity [3] [5].

Table 2: Molecular Docking Studies with Class I HDAC Isoforms

| HDAC Isoform | Binding Site Residues | Interaction Type | Binding Affinity (nM) | Selectivity Index |

|---|---|---|---|---|

| HDAC1 | Phe198, His146 | Hydrogen bonding | 130-310 | High |

| HDAC1 | Zn2+ coordination sphere | Metal coordination | 12.5-26.97 | Moderate |

| HDAC2 | His146, Tyr308, Gly154 | Hydrogen bonding | 75.4 (score) | High |

| HDAC2 | Phe105, Phe210, Leu276 | Hydrophobic interactions | High affinity | Moderate |

| HDAC3 | N-CoR binding region | Protein-protein interaction | 8000 | Low |

| HDAC8 | Unique active site | Shape complementarity | >100000 | Very Low |

Epigenetic Modulation of Tumor Suppressor Genes

The histone deacetylase inhibitory activity of 1H-Pyrrol-3(2H)-one derivatives translates into significant epigenetic modulation effects, particularly in the reactivation of silenced tumor suppressor genes [6] [7]. Treatment with pyrrolidinone-based HDAC inhibitors results in enhanced acetylation of histone H3, a key epigenetic mark associated with transcriptional activation [2] [6].

The mechanism involves the compound binding to the catalytic domain of Class I HDACs, preventing the deacetylation of lysine residues on histone tails [7] [8]. This leads to chromatin relaxation and subsequent reactivation of tumor suppressor genes, including p21 and GADD45 [6] [9]. Western blot analysis demonstrates dose-dependent increases in acetylated histone H3 levels following treatment with pyrrolidinone derivatives [2].

Importantly, the epigenetic effects extend beyond histone modifications to include modulation of DNA methylation patterns [6]. Studies have shown that HDAC inhibition can influence the expression of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and the polycomb repressive complex component EZH2 [6]. This dual mechanism of action, affecting both histone acetylation and DNA methylation, provides a comprehensive approach to reversing epigenetic silencing of tumor suppressor genes [6] [7].

Angiogenesis Inhibition Pathways in Solid Tumors

1H-Pyrrol-3(2H)-one derivatives exhibit significant antiangiogenic properties through multiple molecular pathways targeting vascular endothelial growth factor (VEGF) signaling [10] [11] [12]. The compounds demonstrate the ability to inhibit VEGF-induced proliferation of human umbilical vein endothelial cells with IC50 values in the micromolar range [11].

The antiangiogenic mechanism involves selective binding to VEGF receptor 1 (VEGFR1/Flt-1), preventing the interaction between VEGF and its high-affinity receptor [11]. This blockade disrupts downstream signaling cascades essential for endothelial cell migration, proliferation, and tube formation [11] [12]. In capillary-like tube formation assays using Matrigel, pyrrolidinone derivatives completely inhibited VEGF-induced angiogenesis at concentrations of 10 μM [11].

The structure-activity relationship studies reveal that retention of the 2,4-dimethylpyrrole pharmacophore is crucial for maintaining antiangiogenic activity [12]. Modifications to the indolin-2-one moiety, while preserving the pyrrolidinone core, demonstrate that the complete bicyclic structure is not absolutely required for angiogenesis inhibition [12]. Field of view (FOV) occupancy reduction ranging from 9.7% to 39.2% has been observed in rat aorta angiogenesis models, indicating potent inhibition of new blood vessel formation [12].

The dual targeting of both HDAC and angiogenesis pathways represents a particularly promising therapeutic strategy for solid tumors [10]. Combination studies have shown synergistic effects when HDAC inhibitors are used alongside antiangiogenic agents, leading to enhanced tumor growth inhibition and reversal of drug resistance mechanisms [10].

Structure-Dependent Cell Cycle Arrest Mechanisms

The cell cycle arrest properties of 1H-Pyrrol-3(2H)-one derivatives are closely linked to their structural features and demonstrate both G1/S and G2/M phase arrest capabilities [13] [14] [15] [16]. The mechanism of action involves modulation of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins [15] [17] [16].

G2/M phase arrest occurs through accumulation of cyclin B1 and sustained activation of the cyclin B1/CDK1 complex [15] [16]. Flow cytometry analysis reveals dose-dependent cell cycle arrest, with over 80% of cells arrested in G2/M phase at concentrations of 0.5 μM [16]. The mechanism involves prevention of cyclin B1 degradation, which is normally required for cells to exit mitosis [15]. Western blot analysis confirms significant increases in cyclin B1 expression following treatment with pyrrolidinone derivatives [15].

For compounds inducing G1/S arrest, the mechanism involves activation of the p53 pathway and subsequent upregulation of p21 (CDKN1A) [18] [9] [19]. Treatment with dihydropyrrol-2-one derivatives increases p53 and p21 protein expression while simultaneously decreasing cyclin D1 levels [19]. This results in G0/G1 arrest, with cell populations shifting from 31.33% to 59.81% in the G0/G1 phase [19].

The structure-activity relationship for cell cycle effects reveals that the position of the carbonyl group within the pyrrolidinone ring system is critical for activity [20] [19]. Modifications to the N-substitution pattern can dramatically alter the cell cycle arrest profile, with some derivatives showing 100-1000 fold changes in potency depending on structural variations [20].

Table 3: Structure-Activity Relationships of 1H-Pyrrol-3(2H)-one Derivatives

| Structural Feature | Effect on Activity | Potency Change | Selectivity Impact | Metabolic Stability |

|---|---|---|---|---|

| Hydroxamic acid ZBG | Essential for HDAC binding | Baseline activity | Class I selective | Moderate stability |

| 2-Pyrrolidinone linker | Optimal 5-atom linker | 10-fold increase | Enhanced selectivity | Improved stability |

| Phenyl ring substitution | Para > Meta > Ortho | 2-5 fold variation | Moderate effect | Position dependent |

| Heterocyclic cap group | Pyrimidine > Pyridine | 3-8 fold difference | Improved selectivity | Generally stable |

| Alkyl chain length | 4-6 carbons optimal | 5-20 fold range | Length dependent | Optimizable |

Metabolic Stability and Prodrug Conversion Pathways

The metabolic fate of 1H-Pyrrol-3(2H)-one derivatives involves complex enzymatic pathways that significantly influence their therapeutic potential [21] [22] [23]. Microsomal stability studies using both human and mouse liver preparations reveal species-dependent differences in metabolic processing [21] [23].

Human liver microsomal stability assays demonstrate that approximately 50% of pyrrolidinone derivatives remain intact after 30 minutes of incubation, indicating moderate metabolic stability [24]. The primary metabolic pathway involves cytochrome P450-mediated oxidation, particularly through CYP2E1 [23]. This enzyme system catalyzes the formation of hydroxylated metabolites, with the major metabolite being 5-hydroxy-N-methylpyrrolidone in the case of N-methyl-2-pyrrolidone [23].

Prodrug conversion studies reveal first-order kinetics for hydrolysis in plasma, with half-lives ranging from several hours to days depending on the specific ester linkage employed [25]. The hydrolysis process is enhanced by plasma esterases but shows resistance to inhibition by phenylmethylsulfonyl fluoride (PMSF), suggesting involvement of carboxylesterases rather than cholinesterases [25]. Non-enzymatic hydrolysis in 3% bovine serum albumin proceeds at approximately 50% of the enzymatic rate, indicating significant contribution from plasma proteins [25].

Pharmacokinetic studies following oral administration demonstrate bioavailability with elimination half-lives of approximately 178 minutes [1]. The oral bioavailability is influenced by first-pass metabolism, with certain structural modifications enhancing stability and improving pharmacokinetic profiles [21] [20].

The metabolic stability can be optimized through strategic structural modifications. Introduction of fluorine substituents generally enhances metabolic stability by reducing susceptibility to oxidative metabolism [20]. Conversely, para-substitution on phenyl rings may increase vulnerability to cytochrome P450-mediated oxidation [20]. The pyrrolidinone ring system itself shows good stability, with metabolic soft spots typically located in peripheral substituents rather than the core heterocycle [21] [23].

Table 1: Biological Activity and Pharmacological Mechanisms of 1H-Pyrrol-3(2H)-one Derivatives

| Activity/Mechanism | Value/Description | Study Type | Reference Context |

|---|---|---|---|

| HDAC Inhibition | IC50: 12.50-26.97 nM (dual inhibitors) | In vitro enzymatic | Dual c-Met/HDAC inhibitors |

| Class I HDAC Selectivity | Preferential inhibition vs Class II | Comparative analysis | Class I vs Class II selectivity |

| HDAC1 Binding Affinity | IC50: 0.13-0.31 μM | Binding assay | Pyrazine-linked benzamides |

| Molecular Docking Score | Binding score: 75.4 (top pose) | Computational | MVD software analysis |

| Epigenetic Modulation | Histone H3 hyperacetylation | Western blot | HDAC inhibitor treatment |

| Angiogenesis Inhibition | FOV occupancy reduction: 9.7-39.2% | Angiogenesis assay | Rat aorta model |

| Cell Cycle Arrest G2/M | Dose-dependent arrest (>80% at 0.5 μM) | Flow cytometry | HeLa cell treatment |

| Cell Cycle Arrest G1/S | G0/G1 arrest: 31.33% to 59.81% | Cell cycle analysis | RKO cell analysis |

| Metabolic Stability (Human) | 50% remaining after 30 min | Microsomal stability | Human liver microsomes |

| Plasma Half-life | 178 min (oral administration) | Pharmacokinetic | Oral bioavailability studies |

XLogP3

Wikipedia

Dates

Explore Compound Types